Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound has two ethyl ester groups attached to the thiophene ring, which could potentially make it more reactive .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would be based on the thiophene ring, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of the substituents on the ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. These can include electrophilic substitution reactions, nucleophilic substitution reactions, and reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl ester groups could potentially increase its reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and evaluated for its antimicrobial efficacy . It exhibits potent antibacterial properties against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. The minimum inhibitory concentration (MIC) values indicate its potential as a strong antibacterial agent, which could be further developed into new antimicrobial drugs .
Antifungal Properties
In addition to its antibacterial activity, this thiophene derivative also shows significant antifungal effects . It has been tested against fungal species like Candida albicans and Aspergillus niger, showing promising results that could lead to the development of new antifungal medications .
Antioxidant Potential
The compound’s ability to act as an antioxidant has been explored through various assays, including the DPPH method. Its antioxidant activity is comparable to standard drugs like ascorbic acid, suggesting its use in preventing oxidative stress-related diseases .
Anticorrosion Applications
The thiophene derivative has shown anticorrosion efficiency in industrial applications. It can be used in coatings or additives to protect metals from corrosion, which is a significant issue in various industries .
Anticancer Activity
Research indicates that this compound has anticancer properties , particularly against human lung cancer cell lines. It exhibits cytotoxic activity, which could be harnessed for developing new chemotherapeutic agents .
Synthetic Applicability
The compound’s synthesis involves Gewald synthesis , a versatile method for creating thiophene derivatives. Its structure has been confirmed through spectroscopic methods like FTIR, MS, and NMR, highlighting its importance in synthetic chemistry and drug design .
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the range of biological effects associated with thiophene derivatives, it is likely that this compound induces a variety of molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S2/c1-3-23-17(22)13-9-5-4-8(2)6-11(9)24-16(13)20-15(21)10-7-12(18)25-14(10)19/h7-8H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQNFNZNPQLLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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